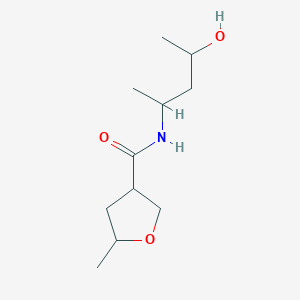![molecular formula C16H23NO3 B6645765 [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)
[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HCP, and it is a member of the pyrrolidine family of compounds. HCP has been shown to have a variety of interesting properties, including its ability to modulate the activity of certain receptors in the brain.
作用機序
The mechanism of action of HCP is not fully understood, but it is believed to involve the modulation of the activity of the CB1 receptor. This receptor is a member of the G protein-coupled receptor family, and it is involved in the regulation of a variety of physiological processes. HCP has been shown to bind to the CB1 receptor with high affinity, and it is believed to act as a partial agonist of this receptor.
Biochemical and Physiological Effects:
HCP has been shown to have a variety of biochemical and physiological effects, particularly in relation to its interaction with the CB1 receptor. Some of the effects that have been observed include the modulation of appetite, pain sensation, and mood. HCP has also been shown to have anti-inflammatory properties, and it may have potential applications in the treatment of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of HCP is its ability to modulate the activity of the CB1 receptor with high selectivity and affinity. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of HCP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on HCP. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Another potential direction is the investigation of the role that HCP plays in the regulation of other receptors and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of HCP and its potential applications in the treatment of various conditions.
合成法
The synthesis of HCP involves several steps, including the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. This is followed by a reaction with pyrrolidine to form the pyrrolidine derivative. The final step involves the reaction of the pyrrolidine derivative with 5-methylfuran-3-carboxylic acid chloride to form the desired product.
科学的研究の応用
HCP has been the subject of a number of scientific studies, particularly in the field of neuroscience. One area of research that has received a lot of attention is the role that HCP plays in modulating the activity of certain receptors in the brain. Specifically, HCP has been shown to interact with the CB1 receptor, which is involved in the regulation of a variety of physiological processes, including appetite, pain sensation, and mood.
特性
IUPAC Name |
[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-9-12(10-20-11)16(19)17-8-4-6-14(17)13-5-2-3-7-15(13)18/h9-10,13-15,18H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZJNZLLKFFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N2CCCC2C3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)


![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)



